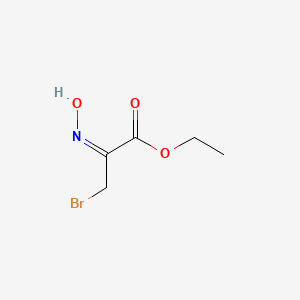
Ethyl 3-bromo-2-(hydroxyimino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-2-(hydroxyimino)propanoate is an organic compound with the molecular formula C5H8BrNO3 It is a derivative of propanoic acid and is characterized by the presence of a bromine atom, a hydroxyimino group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-(hydroxyimino)propanoate can be synthesized through the reaction of ethyl 3-bromo-2-oxopropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the hydroxyimino group occurring through nucleophilic addition to the carbonyl group of the starting material .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-2-(hydroxyimino)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate is commonly used as a base to facilitate nucleophilic substitution reactions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used to reduce the hydroxyimino group.
Major Products Formed
Nucleophilic Substitution: Various substituted ethyl 3-bromo-2-(hydroxyimino)propanoates, depending on the nucleophile used.
Reduction: Ethyl 3-amino-2-(hydroxyimino)propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-2-(hydroxyimino)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent for the preparation of ethyl esters of α-amino acids.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various organic compounds and intermediates.
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-2-(hydroxyimino)propanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom and hydroxyimino group are key functional groups that participate in these reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-2-(hydroxyimino)propanoate can be compared with other similar compounds such as:
Ethyl 3-bromo-2-oxopropanoate: Lacks the hydroxyimino group and has different reactivity.
Ethyl 3-amino-2-(hydroxyimino)propanoate: Formed by the reduction of the hydroxyimino group.
Ethyl 3-chloro-2-(hydroxyimino)propanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C5H8BrNO3 |
|---|---|
Molekulargewicht |
210.03 g/mol |
IUPAC-Name |
ethyl (2E)-3-bromo-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4- |
InChI-Schlüssel |
ZKBUGUZPMZDNRT-DAXSKMNVSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\O)/CBr |
Kanonische SMILES |
CCOC(=O)C(=NO)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


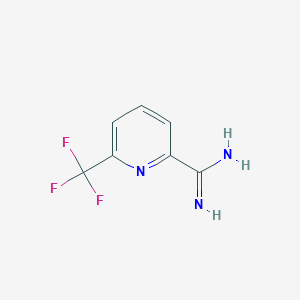
![[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13092129.png)


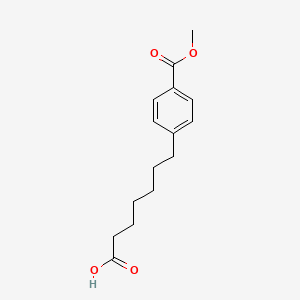
![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)
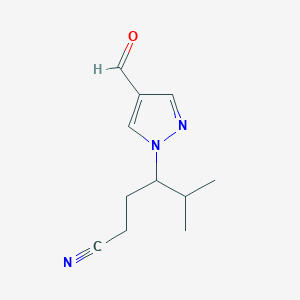

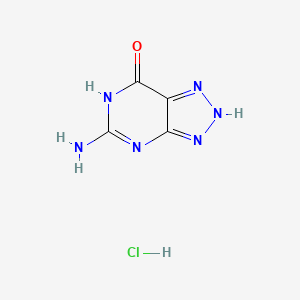
![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)
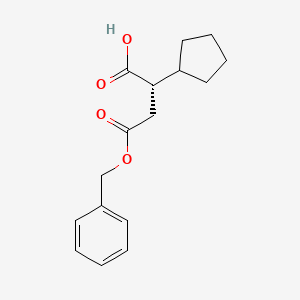
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)

